molecular formula C23H23N5O3 B2505979 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 852451-45-7

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2505979
CAS RN: 852451-45-7
M. Wt: 417.469
InChI Key: QWKCWPFTYWDSPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide”, there is related research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . These compounds were synthesized as novel CDK2 inhibitors for cancer treatment .

Scientific Research Applications

Radiopharmaceutical Applications

One significant application of related compounds involves the development of selective radioligands for imaging. For instance, the synthesis of [18F]PBR111, a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, showcases its utility in positron emission tomography (PET) imaging for the translocator protein (18 kDa), a marker of neuroinflammation and neurodegenerative diseases. This process highlights the compound's potential in radiopharmaceutical research, offering a pathway for in vivo diagnostic applications (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

Derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, a study on novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrated the potential of these compounds in creating effective antimicrobial agents (Rahmouni et al., 2014). Additionally, another study focused on the synthesis of heterocycles incorporating an antipyrine moiety, exploring the antimicrobial activity of these new compounds, suggesting their potential use in developing new therapeutic agents (Bondock et al., 2008).

Chemical Synthesis and Characterization

The exploration of synthetic pathways and the characterization of pyrazolo[3,4-d]pyrimidin derivatives form a crucial aspect of research into these compounds. Studies have detailed the synthesis of various derivatives, emphasizing the versatility and potential of these compounds in chemical research for the development of novel materials with potential applications in drug development and material science (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-31-20-8-6-5-7-19(20)26-21(29)13-27-14-24-22-18(23(27)30)12-25-28(22)17-10-9-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCWPFTYWDSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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